

computational analysis of 5-Methylcyclohexane-1,3-dione reaction pathways

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Compound of Interest

Compound Name: 5-Methylcyclohexane-1,3-dione

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A Comprehensive Computational Guide to the Reaction Pathways of 5-Methylcyclohexane-1,3-dione

For researchers, scientists, and professionals in drug development, understanding the intricate reaction pathways of versatile scaffolds like **5-methylcyclohexane-1,3-dione** is paramount for the synthesis of novel therapeutic agents and natural products.[1][2] This guide provides a comparative analysis of plausible reaction pathways of **5-methylcyclohexane-1,3-dione**, supported by established principles of β -dicarbonyl chemistry and analogous computational studies on similar compounds. While direct computational analysis on **5-methylcyclohexane-1,3-dione** is not extensively available in the literature, this document outlines the expected reactivity and the computational methodologies that can be employed for such investigations.

Key Reaction Pathways and Comparative Analysis

5-Methylcyclohexane-1,3-dione, a β -dicarbonyl compound, is characterized by the acidic protons on the α -carbon, making it a versatile nucleophile for various carbon-carbon bond-forming reactions.[3][4] The primary reaction pathways revolve around the formation of a stabilized enolate, which can then participate in a range of reactions including alkylation, acylation, and condensation reactions.

Table 1: Comparison of Plausible Reaction Pathways and Expected Computational Data

Reaction Pathway	Description	Key Intermediates	Expected Activation Energy (kcal/mol) - Illustrative
Enolate Formation	Deprotonation at the C4 position by a base to form a resonance-stabilized enolate.	Enolate anion	5 - 10
Alkylation	SN2 reaction of the enolate with an alkyl halide to introduce an alkyl group at the C4 position.	Enolate, Alkyl Halide	15 - 25
Michael Addition	Conjugate addition of the enolate to an α,β -unsaturated carbonyl compound.	Enolate, Michael Acceptor	20 - 30
Aldol Condensation	Reaction of the enolate with a carbonyl compound, followed by dehydration to form an α,β -unsaturated ketone.	Enolate, Aldehyde/Ketone	25 - 35
Knoevenagel Condensation	Condensation with an aldehyde or ketone, typically catalyzed by a weak base, leading to a double bond at the C4 position.	Enolate, Aldehyde/Ketone	20 - 30

Note: The activation energies are illustrative and represent typical ranges for such reactions based on general computational studies of carbonyl compounds.[5]

The reactivity of **5-methylcyclohexane-1,3-dione** is comparable to that of similar compounds like 5,5-dimethylcyclohexane-1,3-dione (dimedone), which is known to undergo Michael additions and intramolecular aldol condensations in its synthesis.[6]

Experimental Protocols

General Protocol for Enolate Formation and Alkylation:

- **Dissolution:** Dissolve **5-methylcyclohexane-1,3-dione** (1 equivalent) in a suitable aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon).
- **Deprotonation:** Cool the solution to 0 °C and add a strong base (e.g., sodium hydride, 1.1 equivalents) portion-wise. Allow the mixture to stir for 30 minutes to ensure complete enolate formation.
- **Alkylation:** Add the alkyl halide (1.1 equivalents) dropwise to the solution at 0 °C.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- **Purification:** Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Knoevenagel Condensation:

- **Mixing Reactants:** In a round-bottom flask, combine **5-methylcyclohexane-1,3-dione** (1 equivalent), an aldehyde or ketone (1 equivalent), and a catalytic amount of a weak base (e.g., piperidine or pyrrolidine) in a suitable solvent such as ethanol or toluene.
- **Reaction:** Heat the mixture to reflux and monitor the reaction by TLC. A Dean-Stark apparatus can be used to remove the water formed during the reaction.
- **Work-up:** After completion, cool the reaction mixture and remove the solvent under reduced pressure.

- Purification: Recrystallize the crude product from a suitable solvent or purify by column chromatography.

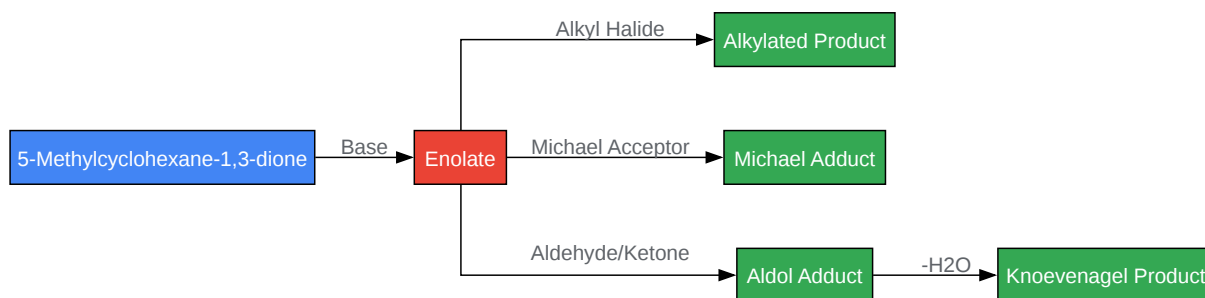
Computational Methodology

Density Functional Theory (DFT) is a powerful tool for investigating the reaction mechanisms of dicarbonyl compounds.^{[5][7]}

Typical Computational Protocol:

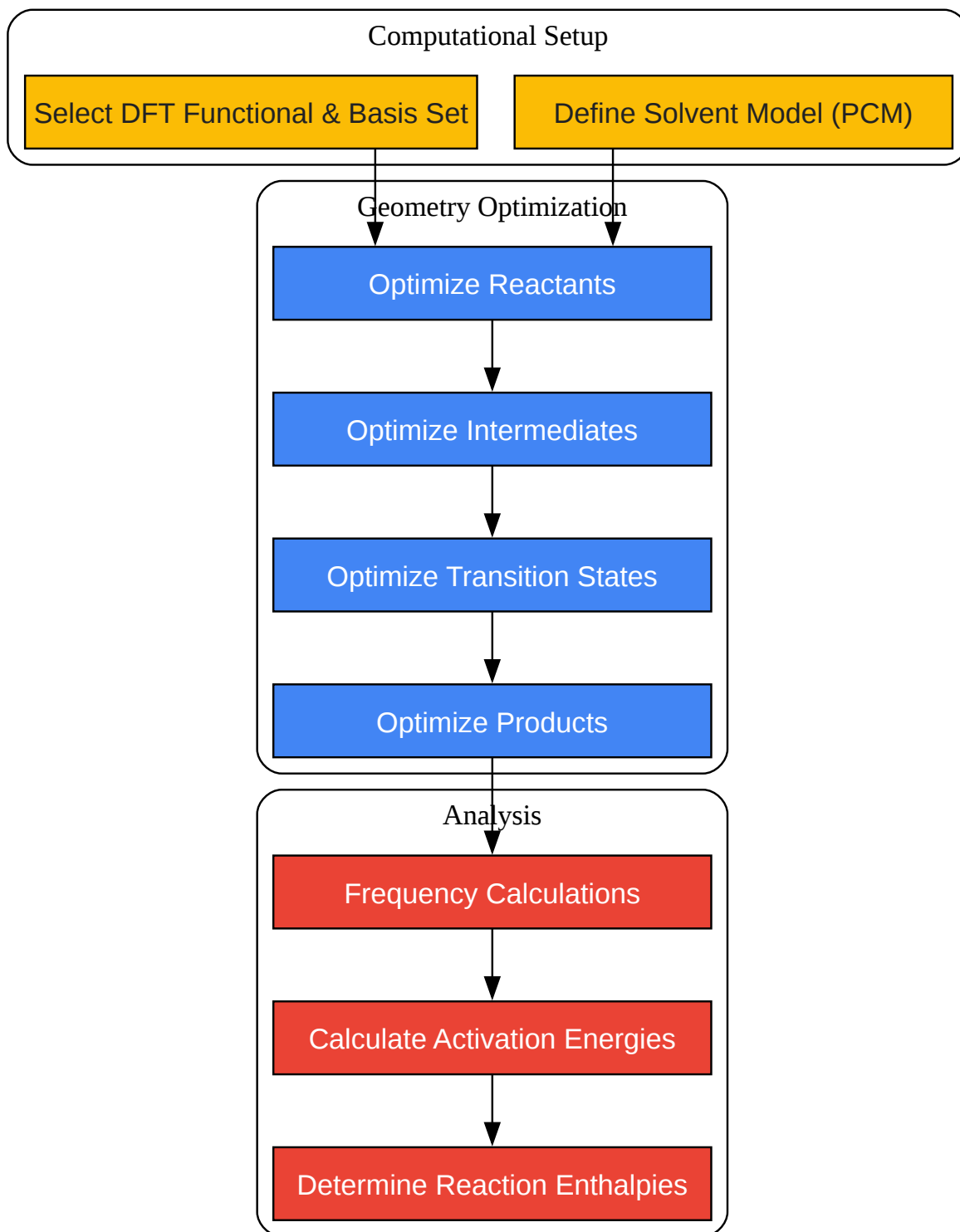
- Software: Utilize computational chemistry software packages such as Gaussian, ORCA, or Spartan.
- Method: Employ a suitable DFT functional, such as B3LYP or M06-2X, which are known to provide accurate results for organic reactions.
- Basis Set: Use a basis set of at least 6-31G(d) for geometry optimizations and frequency calculations. For more accurate energy calculations, a larger basis set like 6-311+G(d,p) is recommended.
- Solvation Model: Incorporate a solvent model, such as the Polarizable Continuum Model (PCM), to account for the effect of the solvent on the reaction.
- Calculations:
 - Optimize the geometries of all reactants, intermediates, transition states, and products.
 - Perform frequency calculations to confirm that reactants, intermediates, and products have zero imaginary frequencies, and transition states have exactly one imaginary frequency corresponding to the reaction coordinate.
 - Calculate the activation energies and reaction enthalpies from the computed electronic energies.

Visualizations



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Caption: Key reaction pathways of **5-Methylcyclohexane-1,3-dione**.



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Caption: A typical workflow for the computational analysis of reaction pathways.

This guide serves as a foundational resource for researchers interested in the computational exploration of **5-methylcyclohexane-1,3-dione** chemistry. By applying the outlined experimental and computational protocols, a deeper understanding of its reaction mechanisms can be achieved, paving the way for the rational design of novel molecules with significant biological activity.

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